molecular formula C15H15BrN2O2 B14800631 2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

Katalognummer: B14800631
Molekulargewicht: 335.20 g/mol
InChI-Schlüssel: FKBQSHFPPGOMHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a synthetic organic compound that features a brominated phenoxy group and a pyridinylmethyl acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is coupled with 3-pyridinylmethylamine under appropriate conditions (e.g., using a coupling agent like EDCI) to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups at the bromine site.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action for 2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-bromo-3-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    N-(3-pyridinylmethyl)acetamide: A related compound lacking the brominated phenoxy group.

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is unique due to the presence of both a brominated phenoxy group and a pyridinylmethyl acetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C15H15BrN2O2

Molekulargewicht

335.20 g/mol

IUPAC-Name

2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C15H15BrN2O2/c1-11-7-13(4-5-14(11)16)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19)

InChI-Schlüssel

FKBQSHFPPGOMHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CN=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.